N-Heptanoylhomoserine lactone

Description

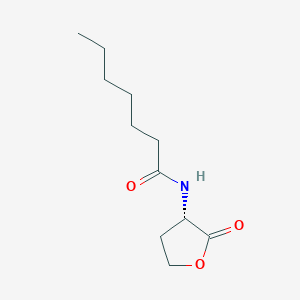

This compound has been reported in Cronobacter sakazakii with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332084 |

Source

|

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177158-20-2 |

Source

|

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the role of N-Heptanoylhomoserine lactone in quorum sensing

An In-depth Technical Guide on the Role of N-Heptanoyl-L-homoserine Lactone in Quorum Sensing

A Senior Application Scientist's Synthesis of Mechanism, Application, and Future Directions

Abstract

N-Heptanoyl-L-homoserine lactone (C7-HSL) is a key signaling molecule in the intricate communication networks of Gram-negative bacteria, a process known as quorum sensing (QS). This guide provides a comprehensive technical overview of the role of C7-HSL, from its fundamental molecular mechanisms to its practical implications in microbiology and drug development. We will explore the biosynthesis of C7-HSL, its interaction with cognate receptors, the downstream genetic regulation it orchestrates, and the key bacterial species in which this signaling system is paramount. Furthermore, this document details established experimental protocols for the study of C7-HSL and discusses its significance as a target for novel antimicrobial strategies.

The Core Mechanism: The C7-HSL Quorum Sensing Circuit

The C7-HSL-mediated quorum sensing system is an elegant example of how bacteria can sense their population density and collectively alter their behavior. This process is governed by a canonical LuxI/LuxR-type regulatory circuit.

Biosynthesis and Signal Accumulation

The synthesis of C7-HSL is catalyzed by a LuxI-type synthase. This enzyme utilizes S-adenosylmethionine (SAM) and a heptanoyl-acyl carrier protein (ACP) as primary substrates. As a relatively small and lipophilic molecule, C7-HSL can freely diffuse across the bacterial cell membrane into the extracellular environment. In a low-density population, the concentration of C7-HSL remains below the threshold required for detection. However, as the bacterial population grows, the extracellular concentration of C7-HSL increases proportionally.

Signal Reception and Transcriptional Activation

Once the concentration of C7-HSL reaches a critical threshold, the molecule diffuses back into the bacterial cells and binds to its cognate LuxR-type transcriptional regulator protein. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA binding sites known as lux boxes. These lux boxes are located in the promoter regions of target genes.

Coordinated Gene Expression

The binding of the C7-HSL/LuxR complex to lux boxes initiates the transcription of a suite of genes. A hallmark of this system is a positive feedback loop, where one of the primary genes activated is the luxI homolog responsible for C7-HSL synthesis, leading to a rapid amplification of the QS signal. Other genes regulated by this circuit are typically involved in cooperative behaviors that are most advantageous at high cell densities, including:

-

Biofilm Formation: The production of an extracellular polymeric substance (EPS) matrix that encases the bacterial community, providing protection and facilitating nutrient acquisition.

-

Virulence Factor Production: The secretion of toxins, proteases, and other effector molecules that contribute to the pathogenicity of the bacterium.

-

Motility: Coordinated movement, such as swarming, to colonize new environments.

-

Secondary Metabolite Production: The synthesis of antibiotics and pigments.

Caption: A diagram of the C7-HSL quorum sensing signaling pathway.

Prevalence and Significance of C7-HSL in Key Bacterial Species

N-Heptanoyl-L-homoserine lactone is a key signaling molecule for several clinically and environmentally important Gram-negative bacteria. The table below summarizes the role of C7-HSL in a few representative species.

| Bacterial Species | Quorum Sensing System | Key Processes Regulated by C7-HSL |

| Pseudomonas aeruginosa | RhlI/RhlR | While primarily known for producing C4-HSL and 3-oxo-C12-HSL, some strains can also produce C7-HSL, which can interact with the complex QS network to modulate virulence factor production and biofilm formation. |

| Burkholderia cenocepacia | CepI/CepR | Production of virulence factors (e.g., proteases), biofilm formation, and swarming motility. |

| Chromobacterium violaceum | CviI/CviR | Synthesis of the purple pigment violacein, production of cyanide, and secretion of exoenzymes like chitinases and proteases. |

| Yersinia enterocolitica | YenI/YenR | Regulation of motility and biofilm formation, which are crucial for its pathogenesis. |

| Rhodobacter sphaeroides | SphI/SphR | Regulation of various metabolic processes and cellular differentiation. |

Methodologies for the Investigation of C7-HSL

The study of C7-HSL-mediated quorum sensing necessitates a multi-faceted experimental approach, from the chemical identification of the signal molecule to the biological characterization of its effects.

Extraction and Quantification of C7-HSL from Bacterial Cultures

The initial step in confirming the production of C7-HSL by a bacterium is its extraction from culture supernatants and subsequent quantification.

Protocol: Solvent-Based Extraction of C7-HSL

-

Culture Growth: Inoculate the bacterial strain of interest in a suitable liquid medium and incubate until it reaches the late logarithmic or early stationary phase of growth, when AHL production is typically maximal.

-

Cell Pelletization: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant, which contains the secreted AHLs.

-

Liquid-Liquid Extraction:

-

Acidify the supernatant to a pH of approximately 3.0 using hydrochloric acid to protonate the AHLs and increase their solubility in organic solvents.

-

Transfer the acidified supernatant to a separatory funnel and add an equal volume of a non-polar organic solvent, such as ethyl acetate or dichloromethane.

-

Shake vigorously for 2-3 minutes and then allow the phases to separate.

-

Collect the organic (lower) phase. Repeat the extraction two more times with fresh solvent.

-

-

Drying and Concentration:

-

Pool the organic phases and dry them over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to complete dryness using a rotary evaporator or a gentle stream of nitrogen gas.

-

-

Resuspension: Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., acetonitrile or methanol) for downstream analysis.

Quantification: The concentration of C7-HSL in the prepared extract is typically determined using analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).

Bioassays for the Detection of C7-HSL

Bioassays provide a sensitive and cost-effective method for detecting the presence of biologically active C7-HSL. These assays utilize reporter strains of bacteria that are engineered to produce a readily detectable signal in response to specific AHLs.

Protocol: C7-HSL Detection Using the Chromobacterium violaceum CV026 Reporter Strain

-

Reporter Strain: Chromobacterium violaceum CV026 is a mutant strain that is unable to synthesize its own AHLs but produces the characteristic purple pigment violacein in the presence of exogenous short-chain AHLs, including C7-HSL.

-

Assay Preparation:

-

Prepare a lawn of the C. violaceum CV026 reporter strain by spreading a fresh overnight culture onto the surface of an LB agar plate.

-

Allow the plate to dry completely.

-

-

Sample Application:

-

Carefully spot a small, known volume (e.g., 5-10 µL) of the bacterial extract or a pure C7-HSL standard onto the surface of the agar.

-

Allow the spots to dry.

-

-

Incubation and Observation:

-

Incubate the plate overnight at a suitable temperature for the reporter strain (e.g., 30°C).

-

-

Interpretation of Results: The presence of C7-HSL will induce the production of violacein in the reporter strain, resulting in a distinct purple-colored zone around the spot where the sample was applied. The diameter of this zone is semi-quantitatively proportional to the concentration of C7-HSL in the sample.

Caption: A generalized experimental workflow for the extraction, detection, and quantification of C7-HSL.

C7-HSL as a Target for Drug Development and Antimicrobial Strategies

The critical role of C7-HSL in regulating virulence and biofilm formation in pathogenic bacteria has made it an attractive target for the development of novel anti-infective agents. These "anti-virulence" therapies aim to disarm pathogens rather than kill them, which may reduce the selective pressure for the development of antibiotic resistance. Key strategies targeting the C7-HSL signaling system include:

-

Quorum Quenching: The use of enzymes, known as AHL lactonases or acylases, to degrade C7-HSL and disrupt the communication pathway.

-

Inhibition of C7-HSL Synthesis: The development of small molecule inhibitors that target the LuxI-type synthases, thereby preventing the production of C7-HSL.

-

Antagonism of C7-HSL Receptors: The design of structural analogs of C7-HSL that can bind to the LuxR-type receptors but fail to activate transcription. These competitive inhibitors can effectively block the quorum sensing signal.

The continued investigation of C7-HSL-mediated quorum sensing will undoubtedly pave the way for innovative therapeutic interventions against a range of bacterial infections.

References

-

Gotschlich, A., Huber, B., Geisenberger, O., Togl, A., Steidle, A., Riedel, K., Eberl, L., & Tümmler, B. (2001). Synthesis of N-acylhomoserine lactones in Burkholderia cenocepacia is regulated by a two-component system. Journal of Bacteriology. [Link]

The Silent Architects: A Technical Guide to the Discovery and History of N-Acyl Homoserine Lactones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Hidden Language

For centuries, bacteria were viewed as solitary organisms, each leading an independent existence. This perspective, however, concealed a complex and elegant world of intercellular communication. The discovery of N-acyl homoserine lactones (AHLs) shattered the paradigm of bacterial solitude, revealing a sophisticated chemical language that allows these microorganisms to coordinate their behavior, act as multicellular collectives, and exert a profound influence on their environment, including within the human body. This guide provides a comprehensive exploration of the discovery and history of AHLs, delving into the foundational experiments, the key molecular players, and the methodologies that continue to shape our understanding of this fascinating field. It is designed not as a mere historical account, but as a technical resource for researchers and professionals seeking to understand the intricacies of bacterial communication and its implications for medicine and biotechnology.

Section 1: The Genesis of a Concept: From Bioluminescence to "Autoinduction"

The story of AHLs begins not with a direct search for signaling molecules, but with a fascination for a natural spectacle: the mesmerizing glow of bioluminescent bacteria. In the late 1960s and early 1970s, J. Woodland Hastings and his postdoctoral fellow, Kenneth Nealson, were engrossed in studying the marine bacterium Vibrio fischeri. They observed a curious phenomenon: the bacteria would only produce light when they reached a high population density.[1][2] This density-dependent bioluminescence hinted at a mechanism for collective behavior.

Their pivotal experiments involved growing V. fischeri in a liquid culture and monitoring light production. They discovered that the bacteria were releasing a small, diffusible molecule into the surrounding medium. When this "conditioned" medium from a high-density, glowing culture was added to a low-density, non-glowing culture, it triggered premature light production. This led to the groundbreaking concept of "autoinduction" : the bacteria were producing an "autoinducer" that, upon reaching a critical concentration, would induce a coordinated response in the entire population.[1][2]

The term "quorum sensing" would later be coined in 1994 by Steven Winans, offering a more intuitive description of this process of bacterial census-taking.[3]

Foundational Experiment: The "Conditioned Medium" Assay

This simple yet elegant experiment laid the groundwork for the entire field of quorum sensing.

Objective: To determine if a secreted factor mediates density-dependent bioluminescence in Vibrio fischeri.

Methodology:

-

Culture Preparation: Two cultures of Vibrio fischeri are prepared in a suitable liquid medium.

-

Culture A (High-Density): Grown to a high cell density where bioluminescence is maximal.

-

Culture B (Low-Density): Maintained at a low cell density where bioluminescence is absent or minimal.

-

-

Conditioned Medium Collection: Culture A is centrifuged to pellet the bacterial cells. The resulting supernatant, now termed "conditioned medium," is carefully collected and filter-sterilized to remove any remaining bacteria.

-

Induction Assay: The sterile conditioned medium is added to Culture B.

-

Observation: The bioluminescence of Culture B is monitored over time.

Expected Outcome & Interpretation: A rapid increase in bioluminescence in Culture B upon the addition of the conditioned medium demonstrates the presence of a secreted, extracellular signaling molecule that induces the light-producing phenotype.

Section 2: Cracking the Chemical Code: The Identification of N-Acyl Homoserine Lactones

While the concept of autoinduction was established, the chemical nature of the signaling molecule remained a mystery. The breakthrough came in the early 1980s with the structural elucidation of the first autoinducer from Vibrio fischeri. Through a combination of purification techniques and spectroscopic analysis, the molecule was identified as N-(3-oxohexanoyl)-homoserine lactone .[4][5] This discovery marked the birth of a new class of signaling molecules: the N-acyl homoserine lactones (AHLs).

AHLs share a common structural motif: a homoserine lactone ring attached to an acyl side chain via an amide linkage. The diversity of AHL signals arises from variations in the length of the acyl chain (typically ranging from 4 to 18 carbons) and modifications at the C3 position, which can be unsubstituted, or carry a hydroxyl or an oxo group.[2][4]

Structural Diversity of N-Acyl Homoserine Lactones

| Acyl Chain Length | C3 Modification | Example AHL | Producing Bacterium (Example) |

| C4 | Unsubstituted | Butanoyl-HSL (C4-HSL) | Pseudomonas aeruginosa |

| C6 | 3-oxo | 3-oxo-Hexanoyl-HSL (3-oxo-C6-HSL) | Vibrio fischeri |

| C8 | 3-hydroxy | 3-hydroxy-Octanoyl-HSL (3-OH-C8-HSL) | Pseudomonas aeruginosa |

| C12 | 3-oxo | 3-oxo-Dodecanoyl-HSL (3-oxo-C12-HSL) | Pseudomonas aeruginosa |

| C14 | 3-oxo | 3-oxo-Tetradecanoyl-HSL (3-oxo-C14-HSL) | Sinorhizobium meliloti |

Section 3: The Molecular Machinery of Quorum Sensing: The LuxI/LuxR Paradigm

The identification of the AHL signal was only one piece of the puzzle. The next crucial step was to understand the genetic and molecular basis of how these signals are produced and perceived. Seminal work by Michael Silverman and his colleagues in the mid-1980s, again using Vibrio fischeri as a model system, led to the discovery of the LuxI and LuxR proteins, establishing the archetypal AHL-based quorum sensing circuit.[6][7]

-

LuxI-type Synthases: The Signal Generators: LuxI and its homologs are the enzymes responsible for synthesizing AHLs.[1][8] They utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl chain.[1][2] The specificity of a particular LuxI-type synthase for a certain acyl-ACP determines the structure of the AHL it produces.[1]

-

LuxR-type Receptors: The Signal Detectors and Responders: LuxR and its homologs are cytoplasmic transcriptional regulatory proteins.[1][8] They possess a signal-binding domain that specifically recognizes and binds to its cognate AHL. In the absence of the AHL signal, most LuxR-type proteins are unstable and unable to properly fold.[8] Upon binding to the AHL, the LuxR protein undergoes a conformational change, dimerizes, and becomes active.[5][8] This active LuxR-AHL complex then binds to specific DNA sequences known as "lux boxes," which are typically 20-base-pair inverted repeats located in the promoter regions of target genes, thereby activating or repressing their transcription.[4][8]

The LuxI/LuxR Signaling Pathway

Caption: The canonical LuxI/LuxR quorum sensing circuit.

Section 4: Key Experimental Methodologies in AHL Research

The advancement of our understanding of AHLs has been intrinsically linked to the development of robust experimental techniques. This section provides an overview of some of the core methodologies employed in the field.

Extraction and Purification of AHLs from Bacterial Cultures

A fundamental step in studying AHLs is their isolation from the complex milieu of a bacterial culture.

Protocol: Solvent Extraction of AHLs

-

Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium to the desired cell density.

-

Cell Removal: Centrifuge the culture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted AHLs. For intracellular AHL extraction, the cell pellet can be resuspended in the extraction solvent.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of an appropriate organic solvent, typically acidified ethyl acetate (e.g., with 0.1% formic acid).[5]

-

Phase Separation: Shake the funnel vigorously to ensure thorough mixing and then allow the layers to separate. The AHLs will partition into the organic phase.

-

Collection and Repetition: Collect the organic layer. Repeat the extraction process with the aqueous layer two more times to maximize AHL recovery.[5]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. The final concentrated extract can be dissolved in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for further analysis.[5]

Detection and Quantification of AHLs

Several methods are available for detecting and quantifying AHLs, each with its own advantages and limitations.

Bacterial biosensors are genetically engineered strains that produce a measurable output, such as light, color, or fluorescence, in the presence of specific AHLs.[8] These biosensors typically contain a LuxR homolog and a promoter containing a lux box fused to a reporter gene (e.g., lacZ, gfp, or the lux operon).

Experimental Workflow: Using an AHL Biosensor

Caption: A generalized workflow for AHL quantification using a bacterial biosensor.

Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a powerful tool for the unambiguous identification and quantification of AHLs.[9][10] This technique separates different AHLs based on their physicochemical properties and then determines their mass-to-charge ratio, allowing for precise identification and quantification, even in complex mixtures.

Key Steps in LC-MS/MS Analysis of AHLs:

-

Sample Preparation: AHLs are extracted and purified as described in Section 4.1.

-

Chromatographic Separation: The extract is injected into an LC system, where different AHLs are separated based on their retention time on a chromatographic column.

-

Ionization: The separated AHLs are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized AHLs are introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the masses of the resulting fragment ions are measured, providing structural information for confident identification.

-

Quantification: The abundance of each AHL is determined by comparing its signal intensity to that of a known concentration of an internal standard.

Section 5: The Expanding Universe of AHLs: Beyond Bioluminescence

The initial discovery of AHLs in the context of bioluminescence was just the tip of the iceberg. Subsequent research has revealed that AHL-mediated quorum sensing governs a vast array of bacterial behaviors, many of which are critical for their survival, adaptation, and interaction with their environment, including hosts.

Biological Processes Regulated by AHLs:

-

Virulence Factor Production: In many pathogenic bacteria, such as Pseudomonas aeruginosa, AHLs control the expression of a wide range of virulence factors, including toxins, proteases, and siderophores, making quorum sensing a key regulator of pathogenicity.[11]

-

Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix. AHL-mediated quorum sensing plays a crucial role in the development and maturation of biofilms, which are notoriously resistant to antibiotics and host immune defenses.[12][11]

-

Antibiotic Production: In some bacteria, the production of antibiotics is regulated by quorum sensing, allowing them to outcompete other microorganisms in their vicinity.

-

Plasmid Conjugation: The transfer of genetic material between bacteria via plasmids can be regulated by AHLs, facilitating the spread of traits such as antibiotic resistance.

Section 6: The Future of AHL Research: Therapeutic and Biotechnological Frontiers

The profound role of AHL-mediated quorum sensing in bacterial pathogenesis has made it an attractive target for the development of novel anti-infective therapies. The goal is not to kill the bacteria directly, which can lead to the rapid evolution of resistance, but to disarm them by interfering with their communication systems. This "quorum quenching" approach offers a promising strategy to combat antibiotic-resistant infections.

Strategies for Quorum Quenching:

-

Inhibition of AHL Synthesis: Developing molecules that block the activity of LuxI-type synthases.

-

Degradation of AHLs: Utilizing enzymes, such as AHL lactonases or acylases, that degrade AHL molecules.[13]

-

Blocking of AHL Receptors: Designing antagonist molecules that bind to LuxR-type receptors without activating them, thereby preventing the downstream signaling cascade.

Beyond medicine, our understanding of AHLs is being harnessed in various biotechnological applications, from controlling biofouling in industrial settings to enhancing beneficial plant-microbe interactions in agriculture.

Conclusion: The Continuing Dialogue

The discovery of N-acyl homoserine lactones has fundamentally changed our perception of the microbial world. What was once seen as a collection of individual cells is now understood to be a dynamic and interactive society, capable of coordinated action and collective decision-making. The journey from observing the faint glow of marine bacteria to designing sophisticated anti-virulence therapies is a testament to the power of scientific curiosity and the intricate beauty of the natural world. As we continue to decipher this complex chemical language, we unlock new possibilities for controlling bacterial behavior and harnessing their collective power for the benefit of humanity. The dialogue with these silent architects of the microbial world is far from over; it has only just begun.

References

-

Hastings, J. W. & Nealson, K. H. (2014). Autoinduction: The Discovery of Quorum Sensing in Bacteria. iBiology. [Link]

- Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). Quorum-sensing in Gram-negative bacteria. FEMS microbiology reviews, 25(4), 365–404.

- Fuqua, C., Winans, S. C., & Greenberg, E. P. (1994). Quorum sensing in bacteria: the LuxR-LuxI family of cell density-responsive transcriptional regulators. Journal of bacteriology, 176(2), 269–275.

-

Wikipedia. (2023). N-Acyl homoserine lactone. [Link]

- Ravn, L., Christensen, A. B., Molin, S., Givskov, M., & Gram, L. (2001). Methods for detecting and characterizing N-acylhomoserine lactones produced by Gram-negative bacteria and their relation to quorum sensing. Journal of microbiological methods, 44(3), 239–251.

- Dong, Y. H., Wang, L. H., Xu, J. L., Zhang, H. B., Zhang, X. F., & Zhang, L. H. (2001). Quenching quorum-sensing-dependent bacterial infection by an N-acyl homoserine lactonase.

- Morin, D., Grasland, B., Vallée-Réhel, K., & Haras, D. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices.

- Davies, D. G., Parsek, M. R., Pearson, J. P., Iglewski, B. H., Costerton, J. W., & Greenberg, E. P. (1998). The involvement of cell-to-cell signals in the development of a bacterial biofilm. Science, 280(5361), 295–298.

- Engebrecht, J., Nealson, K., & Silverman, M. (1983). Bacterial bioluminescence: isolation and genetic analysis of functions from Vibrio fischeri. Cell, 32(3), 773–781.

- Bassler, B. L. (2002). Small talk. Cell-to-cell communication in bacteria. Cell, 109(4), 421–424.

- Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual review of microbiology, 55, 165–199.

- Waters, C. M., & Bassler, B. L. (2005). Quorum sensing: cell-to-cell communication in bacteria. Annual review of cell and developmental biology, 21, 319–346.

- Fuqua, W. C., & Greenberg, E. P. (2002). Listening in on bacteria: acyl-homoserine lactone signalling. Nature reviews. Molecular cell biology, 3(9), 685–695.

- Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & cell, 6(1), 26–41.

- Zhu, J., & Winans, S. C. (1999). Autoinducer binding by the quorum-sensing regulator TraR increases affinity for target promoters in vitro and decreases TraR turnover in whole cells.

- Pearson, J. P., Van Delden, C., & Iglewski, B. H. (1999). Active efflux and diffusion are involved in transport of Pseudomonas aeruginosa cell-to-cell signals. Journal of bacteriology, 181(4), 1203–1210.

- Stevens, A. M., & Greenberg, E. P. (1997). Quorum sensing in Vibrio fischeri: essential elements for activation of the luminescence genes. Journal of bacteriology, 179(2), 557–562.

- Cataldi, T. R., Bianco, G., & Ciriello, R. (2016). A review on the analysis of N-acyl-homoserine lactones by liquid chromatography-mass spectrometry. Analytica chimica acta, 923, 1–16.

Sources

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mutational Analysis Defines Vibrio fischeri LuxR Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A library of promoter-gfp fusion reporters for studying systemic expression pattern of cyclic-di-GMP metabolism-related genes in Pseudomonas aeruginosa | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 6. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vliz.be [vliz.be]

- 11. Frontiers | Quorum Sensing N-acyl Homoserine Lactones-SdiA Suppresses Escherichia coli-Pseudomonas aeruginosa Conjugation through Inhibiting traI Expression [frontiersin.org]

- 12. Rapid Engineering of Bacterial Reporter Gene Fusions by Using Red Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the N-Heptanoyl-L-homoserine Lactone (C7-HSL) Signaling Pathway in Bacteria

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Nuances of a Less-Traveled Path

In the intricate world of bacterial communication, or quorum sensing (QS), the N-acyl-L-homoserine lactone (AHSL) family of signaling molecules has long been a subject of intense research. While much of the focus has been on well-characterized members like N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a diverse array of these chemical messengers orchestrates a wide range of bacterial behaviors. This guide delves into the specifics of a less-explored, yet significant, member of this family: N-Heptanoyl-L-homoserine lactone (C7-HSL).

As researchers and drug development professionals, our focus is often on identifying novel targets and understanding unique signaling pathways. The C7-HSL pathway, with its distinct producers and responders, presents an intriguing avenue for both fundamental research and the development of next-generation antimicrobial strategies. This document provides a comprehensive, technically-grounded exploration of the C7-HSL signaling pathway, from its molecular underpinnings to practical experimental methodologies and its potential as a therapeutic target.

I. The Core Machinery: Synthesis and Recognition of C7-HSL

The C7-HSL signaling pathway, like other AHSL-based quorum sensing systems, is fundamentally governed by two key protein families: the LuxI-type synthases responsible for producing the signal, and the LuxR-type receptors that detect it and modulate gene expression.

A. The Architects of C7-HSL: LuxI-type Synthases

N-acyl-L-homoserine lactone synthases, homologous to LuxI from Vibrio fischeri, catalyze the formation of AHSLs from two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acylated acyl carrier protein (acyl-ACP) or acyl-coenzyme A (acyl-CoA), which donates the fatty acyl side chain.[1] The specificity of the synthase for a particular acyl-ACP or acyl-CoA is a primary determinant of the length and modification of the resulting AHSL.

While the synthases responsible for producing C7-HSL are not as extensively characterized as those for other AHSLs, evidence points to their existence in a range of bacteria. For instance, the NwiI synthase from the nitrite-oxidizing bacterium Nitrobacter winogradskyi has been shown to produce C7-HSL, among other AHSLs, when expressed in Escherichia coli.[2] This suggests that the substrate-binding pocket of NwiI can accommodate a heptanoyl group. The ability of some synthases to produce AHSLs with odd-numbered acyl chains is an interesting area of study, potentially reflecting the availability of specific fatty acid precursors within the cell.

B. The Gatekeepers of Response: LuxR-type Receptors

LuxR-type proteins are intracellular receptors and transcription factors that typically exist as monomers in the absence of their cognate AHSL. Upon binding to the specific AHSL, these receptors undergo a conformational change, leading to dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This binding event then either activates or represses transcription.

A notable example of a LuxR-type receptor that responds to C7-HSL is the CarR protein from the plant pathogen Erwinia carotovora.[1] This bacterium is known for producing carbapenem antibiotics in a quorum-sensing-dependent manner.[1] While the primary signaling molecule in this system is 3-oxo-C6-HSL, studies have demonstrated that C7-HSL can also significantly induce CarR-dependent gene expression.[1] In vitro DNA binding assays have shown that C7-HSL and C8-HSL exhibit the peak activity in promoting the binding of CarR to its DNA target.[1] This indicates that the ligand-binding pocket of CarR has a degree of flexibility and can accommodate acyl chains of varying lengths, with a preference for those around seven to eight carbons.

II. The C7-HSL Regulon: Orchestrating Bacterial Behavior

The activation of a LuxR-type receptor by C7-HSL triggers a cascade of gene expression changes, collectively known as the C7-HSL regulon. This regulon can encompass a wide array of functions, from the production of virulence factors and secondary metabolites to biofilm formation.

A. Virulence and Secondary Metabolism

In Erwinia carotovora, the CarR-mediated quorum sensing system, which can be activated by C7-HSL, controls the biosynthesis of carbapenem antibiotics.[1] The activation of CarR leads to the transcription of the car gene cluster, which is responsible for the production of these secondary metabolites. While 3-oxo-C6-HSL is the primary autoinducer, the significant activity of C7-HSL in this system highlights its potential role in modulating virulence and competitive fitness.

In Chromobacterium violaceum, the production of the purple pigment violacein is a well-known quorum sensing-regulated phenotype.[3] While the CviI/CviR system in this bacterium is most sensitive to other AHSLs like C10-HSL and C6-HSL, the potential for C7-HSL to influence this and other virulence-related phenotypes, such as chitinase production, warrants further investigation, especially in strains that may produce a broader range of AHSLs.[4][5]

B. Biofilm Formation

Biofilm formation is a classic example of a cooperative bacterial behavior that is often under the control of quorum sensing. The production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm, is frequently regulated by AHSL signaling. While direct evidence linking C7-HSL to the regulation of specific biofilm-associated genes is still emerging, the general role of short-chain AHSLs in biofilm development is well-established. It is plausible that in bacteria producing C7-HSL, this molecule plays a role in orchestrating the transition from a planktonic to a sessile, biofilm-associated lifestyle.

III. Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the C7-HSL signaling pathway and the experimental approaches used to study it, the following diagrams and protocols are provided.

A. The C7-HSL Signaling Pathway: A Conceptual Diagram

Caption: A conceptual diagram of the C7-HSL quorum sensing pathway.

B. Experimental Workflow: Detection and Quantification of C7-HSL

Caption: A typical experimental workflow for C7-HSL detection and quantification.

IV. Methodologies for the Bench Scientist

A key aspect of studying any signaling pathway is the ability to reliably detect and quantify the signaling molecule and to measure its effects on gene expression.

A. Protocol: Extraction and Quantification of C7-HSL from Bacterial Supernatants via UPLC-MS/MS

This protocol provides a robust method for the detection and quantification of C7-HSL.

1. Sample Preparation: a. Grow the bacterial strain of interest to the desired cell density in appropriate liquid media. b. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the supernatant and filter-sterilize it through a 0.22 µm filter to remove any remaining cells. d. For a 100 mL supernatant sample, acidify to pH 3-4 with hydrochloric acid. e. Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (containing 0.1% formic acid) and shaking vigorously for 1 minute.[6] f. Allow the phases to separate and collect the upper organic phase. Repeat the extraction two more times. g. Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator. h. Reconstitute the dried extract in a small, precise volume (e.g., 200 µL) of HPLC-grade methanol. This is your concentrated sample for analysis.

2. UPLC-MS/MS Analysis: a. Chromatographic Separation: i. Use a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm). ii. Employ a binary solvent system: Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). iii. Run a gradient elution, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B. The flow rate is typically around 0.3 mL/min. b. Mass Spectrometry Detection: i. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. ii. Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for C7-HSL is [M+H]⁺ with a mass-to-charge ratio (m/z) of 214.1. iii. The characteristic product ion for fragmentation of the C7-HSL precursor is often the lactone ring fragment with an m/z of 102.0.[7] iv. Optimize cone voltage and collision energy for the 214.1 -> 102.0 transition to maximize sensitivity.

3. Quantification: a. Prepare a standard curve using a serial dilution of synthetic C7-HSL of known concentrations (e.g., from 1 nM to 1 µM). b. Analyze the standards using the same UPLC-MS/MS method. c. Plot the peak area of the 102.0 product ion against the concentration of the standards to generate a linear regression curve. d. Use the equation of the line to calculate the concentration of C7-HSL in your bacterial samples based on their measured peak areas.

| Parameter | Value |

| Precursor Ion (m/z) | 214.1 |

| Product Ion (m/z) | 102.0 |

| Collision Energy (eV) | Optimized (typically 10-20 eV) |

| Dwell Time (ms) | 100 |

Table 1: Example MRM parameters for C7-HSL detection.

B. Protocol: Reporter Gene Assay for C7-HSL Activity

This protocol allows for the functional assessment of C7-HSL's ability to activate a specific LuxR-type receptor.

1. Strain and Plasmid Construction: a. Use a bacterial strain that does not produce its own AHSLs (e.g., an E. coli strain or a specific AHSL synthase mutant of the bacterium of interest). b. Construct a reporter plasmid containing: i. The gene encoding the LuxR-type receptor of interest (e.g., carR). ii. A promoter containing the lux box recognized by the receptor, fused to a reporter gene (e.g., lacZ for β-galactosidase activity or luxCDABE for luminescence).

2. Assay Procedure: a. Grow an overnight culture of the reporter strain. b. In a 96-well microplate, add fresh growth medium and inoculate with the reporter strain to a low starting optical density (e.g., OD₆₀₀ of 0.05). c. Add synthetic C7-HSL to the wells at a range of final concentrations (e.g., from 0 nM to 10 µM). Include a no-AHSL control. d. Incubate the microplate with shaking at the appropriate temperature for the bacterial strain. e. Measure the reporter gene expression over time. For a β-galactosidase reporter, this can be done by lysing the cells and performing a Miller assay. For a luminescence reporter, measurements can be taken directly using a luminometer.

3. Data Analysis: a. Plot the reporter gene activity (e.g., Miller units or relative light units) as a function of the C7-HSL concentration. b. This will generate a dose-response curve, from which you can determine the effective concentration (EC₅₀) of C7-HSL for activating the specific receptor.

V. C7-HSL as a Target for Drug Development

The critical role of quorum sensing in bacterial virulence and biofilm formation makes it an attractive target for the development of novel anti-infective therapies.[8] By disrupting C7-HSL signaling, it may be possible to attenuate the pathogenicity of certain bacteria without exerting the selective pressure that leads to antibiotic resistance.

A. Strategies for Inhibition

There are two primary strategies for inhibiting the C7-HSL signaling pathway:

-

Inhibition of C7-HSL Synthesis: This involves targeting the LuxI-type synthase to prevent the production of the signaling molecule. Small molecules that act as competitive or non-competitive inhibitors of the synthase can be identified through high-throughput screening of chemical libraries.[9]

-

Antagonism of the C7-HSL Receptor: This approach focuses on developing molecules that bind to the LuxR-type receptor but do not activate it. These antagonists can act as competitive inhibitors, preventing the binding of the native C7-HSL. The synthesis and screening of C7-HSL analogs with modifications to the acyl chain or the lactone ring can lead to the discovery of potent antagonists.[10][11]

B. The Promise of Anti-Virulence Therapy

The development of specific inhibitors for the C7-HSL pathway holds promise for several reasons:

-

Specificity: Targeting a specific quorum sensing system can provide a narrow-spectrum anti-virulence agent, minimizing disruption to the host's beneficial microbiota.

-

Reduced Resistance: By disarming bacteria rather than killing them, anti-virulence therapies are thought to impose less selective pressure for the development of resistance.

-

Combination Therapy: C7-HSL inhibitors could be used in combination with traditional antibiotics to enhance their efficacy, particularly against biofilm-associated infections.

The exploration of the C7-HSL signaling pathway is an expanding field with significant potential. As our understanding of the specific synthases, receptors, and regulated genes involved in this pathway grows, so too will our ability to develop targeted strategies to combat bacterial infections. This guide serves as a foundational resource for researchers and drug development professionals poised to explore this exciting frontier of microbiology.

References

-

Welch, M., Todd, D. E., Whitehead, N. A., McGowan, S. J., Bycroft, B. W., & Salmond, G. P. C. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal, 19(4), 631–641. [Link]

-

Smith, R. S., & Iglewski, B. H. (2003). P. aeruginosa quorum-sensing systems and virulence. Current opinion in microbiology, 6(1), 56-60. [Link]

-

Smith, K. M., Bu, Y., & Suga, H. (2003). Synthesis of N-acyl homoserine lactone analogues reveals strong activators of SdiA, the Salmonella enterica serovar Typhimurium LuxR homologue. Organic & biomolecular chemistry, 1(22), 4064-4072. [Link]

-

Mellbye, B. L., & Sayavedra-Soto, L. A. (2015). Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers. Applied and environmental microbiology, 81(17), 5917-5926. [Link]

-

Gould, T. A., Herman, J., Krank, J., Murphy, R. C., & Churchill, M. E. A. (2006). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices. Journal of mass spectrometry, 41(1), 1-13. [Link]

-

Duan, X., Li, X., Li, X., Li, J., & Li, Z. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 24(15), 2721. [Link]

-

Churchill, M. E. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical reviews, 111(1), 68-85. [Link]

-

Correa, F., Daddaoua, A., & Krell, T. (2020). Erwinia carotovora Quorum Sensing System Regulates Host-Specific Virulence Factors and Development Delay in Drosophila melanogaster. mSphere, 5(3), e00441-20. [Link]

-

Loh, J., Pierson, E. A., Pierson, L. S., Stacey, G., & Chatterjee, A. (2002). Negative regulation of violacein biosynthesis in Chromobacterium violaceum. Journal of bacteriology, 184(15), 4157-4165. [Link]

-

Lee, J. H., Kim, J. H., & Lee, J. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PloS one, 19(5), e0304381. [Link]

-

Shen, D., Lang, J., Wang, Y., & Wei, G. (2016). A New Acyl-homoserine Lactone Molecule Generated by Nitrobacter winogradskyi. Scientific reports, 6(1), 1-10. [Link]

-

Morohoshi, T., Kato, M., Fukamachi, K., Kato, N., & Ikeda, T. (2008). Regulation of the violacein biosynthetic gene cluster by acylhomoserine lactone-mediated quorum sensing in Chromobacterium violaceum ATCC 12472. Journal of bioscience and bioengineering, 106(1), 89-92. [Link]

-

Chatterjee, A., Cui, Y., Hasegawa, H., Leigh, N., & Chatterjee, A. K. (2005). Comparative analysis of two classes of quorum-sensing signaling systems that control production of extracellular proteins and secondary metabolites in Erwinia carotovora subspecies. Journal of bacteriology, 187(23), 8026-8038. [Link]

-

Gómez-Osorio, A., Ghavami, M., García-García, M. I., & O'Connor, J. C. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules, 26(11), 3121. [Link]

-

Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4 (1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and bioanalytical chemistry, 399(2), 839-850. [Link]

-

Welch, M., Todd, D. E., Whitehead, N. A., McGowan, S. J., Bycroft, B. W., & Salmond, G. P. C. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal, 19(4), 631-641. [Link]

-

Dong, S. H., Farrand, S. K., & Nair, S. K. (2017). Molecular basis for the substrate specificity of quorum signal synthases. Proceedings of the National Academy of Sciences, 114(34), 9092-9097. [Link]

-

Yin, W., Wang, Y., Liu, L., & He, J. (2015). Detection of new quorum sensing N-acyl homoserine lactones from Aeromonas veronii. Frontiers in microbiology, 6, 129. [Link]

-

Taha, M. O., Al-Bakri, A. G., & Zalloum, W. A. (2006). Altering substrate chain length specificity of an acylhomoserine lactone synthase in bacterial communication. Journal of Biological Chemistry, 281(5), 2825-2833. [Link]

-

Younes, J. A., Al-Khafaji, K., & Al-shammari, A. M. (2024). Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species. Frontiers in Microbiology, 15, 1341053. [Link]

-

Welch, M., Todd, D. E., Whitehead, N. A., McGowan, S. J., Bycroft, B. W., & Salmond, G. P. C. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO journal, 19(4), 631–641. [Link]

-

Shen, D., Lang, J., Wang, Y., & Wei, G. (2016). A New Acyl-homoserine Lactone Molecule Generated by Nitrobacter winogradskyi. Scientific reports, 6, 22894. [Link]

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365. [Link]

-

Kaufmann, G. F., Sartorio, R., Lee, S. H., Rogers, C. J., Meijler, M. M., Moss, J. A., ... & Janda, K. D. (2005). Detection of the bacterial quorum-sensing signaling molecules N-acyl-homoserine lactones (HSL) and N-acyl-homoserine (HS) with an enzyme-linked immunosorbent assay (ELISA) and via ultrahigh-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS). Analytical and bioanalytical chemistry, 383(5), 849-858. [Link]

-

Ok, J. H., Kim, J., & Lee, J. S. (2025). Structural basis of cyclic phytocytokine recognition by the HSL3/NUT receptor. bioRxiv, 2025-12. [Link]

-

Brell, M., O'Reilly, A. M., & Melander, C. (2012). Substrate specificity of a ketosynthase domain involved in bacillaene biosynthesis. ACS chemical biology, 7(5), 838-843. [Link]

-

Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology advances, 31(2), 224-245. [Link]

-

Reverchon, S., Chantegrel, B., Deshayes, C., Doutheau, A., & Cotte-Pattat, N. (2002). New synthetic analogues of N-acyl homoserine lactones as agonists or antagonists of transcriptional regulators involved in bacterial quorum sensing. Bioorganic & medicinal chemistry letters, 12(8), 1153-1157. [Link]

-

Geston, K., Anderson, J. K., & Blackwell, H. E. (2013). A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases. ACS chemical biology, 8(8), 1786-1794. [Link]

-

Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]

-

Li, X., Wang, Y., & Zhang, J. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of The Chinese Chemical Society, 70(11), 2241-2249. [Link]

-

Rutherford, S. T., & Bassler, B. L. (2012). Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harbor perspectives in medicine, 2(11), a012427. [Link]

-

D'Angelo-Picard, C., Faure, D., Carlier, A., & Uroz, S. (2005). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and bioanalytical chemistry, 383(5), 849-858. [Link]

-

Sim, M. Y., & Lee, J. W. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2977. [Link]

-

Starkenburg, S. R., Chain, P. S., Sayavedra-Soto, L. A., Hauser, L., Land, M. L., Larimer, F. W., ... & Arp, D. J. (2006). Genome sequence of the chemolithoautotrophic nitrite-oxidizing bacterium Nitrobacter winogradskyi Nb-255. Applied and environmental microbiology, 72(3), 2050-2063. [Link]

-

Ghavami, M., & Melander, C. (2012). Substrate specificity of a ketosynthase domain involved in bacillaene biosynthesis. ACS chemical biology, 7(5), 838-843. [Link]

-

Cui, Y., Chatterjee, A., Liu, Y., Dumenyo, C. K., & Chatterjee, A. K. (1995). Global regulation in Erwinia species by Erwinia carotovora rsmA, a homologue of Escherichia coli csrA: repression of secondary metabolites, pathogenicity and hypersensitive reaction. Molecular microbiology, 17(1), 79-89. [Link]

-

Antunes, L. C., & Ferreira, R. B. (2009). Regulation of virulence in Chromobacterium violaceum and strategies to combat it. Future microbiology, 4(10), 1279-1294. [Link]

-

Li, Y., & Nair, S. K. (2012). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. ACS chemical biology, 7(10), 1647-1655. [Link]

-

Correa, F., Daddaoua, A., & Krell, T. (2020). Erwinia carotovora Quorum Sensing System Regulates Host-Specific Virulence Factors and Development Delay in Drosophila melanogaster. mSphere, 5(3). [Link]

-

Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4 (1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and bioanalytical chemistry, 399(2), 839-850. [Link]

-

Chugani, S. A., Whiteley, M., Lee, K. M., D'Argenio, D., Manoil, C., & Greenberg, E. P. (2001). LuxR homolog-independent gene regulation by acyl-homoserine lactones in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 98(5), 2752-2757. [Link]

-

Mellbye, B. L., & Sayavedra-Soto, L. A. (2015). Nitrite-oxidizing bacterium Nitrobacter winogradskyi produces N-acyl-homoserine lactone autoinducers. Applied and environmental microbiology, 81(17), 5917-5926. [Link]

-

Noreen, F., & Dion, P. (2009). Expression profiles of differentially regulated genes during the early stages of apple flower infection with Erwinia amylovora. Canadian journal of plant pathology, 31(4), 417-427. [Link]

-

LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Gaballa, M. F. (2017). Chromobacterium Violaceum Strains Growth Conditions Impacting N- Acyl Homoserine Lactones AHL Production (Doctoral dissertation, Tennessee State University). [Link]

-

Cuyckens, F., & Claeys, M. (2004). Systematic characterisation of the fragmentation of flavonoids using high-resolution accurate mass electrospray tandem mass spectrometry. Journal of mass spectrometry, 39(12), 1448-1458. [Link]

-

Chernin, L. S., Winson, M. K., Thompson, J. M., Haran, S., Bycroft, B. W., Chet, I., ... & Stewart, G. S. (1998). Chitinolytic activity in Chromobacterium violaceum: substrate analysis and regulation by quorum sensing. Journal of bacteriology, 180(17), 4435-4441. [Link]

Sources

- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Acyl-homoserine Lactone Molecule Generated by Nitrobacter winogradskyi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]

- 4. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

biological synthesis of N-Heptanoylhomoserine lactone

An In-depth Technical Guide to the Biological Synthesis of N-Heptanoyl-L-homoserine lactone (C7-HSL)

Foreword: The Language of Bacterial Communities

In the microbial world, survival and success are often a matter of collective action. Bacteria, long thought to be solitary organisms, engage in sophisticated cell-to-cell communication to coordinate group behaviors, a process known as quorum sensing (QS).[1][2] This chemical dialogue allows a population to sense its density and, upon reaching a critical threshold, collectively alter gene expression to function as a multicellular unit.[2] At the heart of this communication in many Gram-negative bacteria are small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[3][4]

This guide provides a deep technical dive into the biological synthesis of a specific AHL, N-Heptanoyl-L-homoserine lactone (C7-HSL). We will move beyond a simple recitation of facts to explore the causality behind the biochemical machinery, the logic of its genetic regulation, and the field-proven methodologies for its production and analysis. For researchers in microbiology and professionals in drug development, understanding the synthesis of these signaling molecules is paramount, as it presents a key target for developing novel anti-pathogenic therapies that disrupt bacterial communication rather than killing the cell, a strategy that may impose less selective pressure for resistance.

Part 1: The Core Biochemical Machinery of C7-HSL Synthesis

The biological production of C7-HSL, like all AHLs, is a feat of elegant biochemical engineering, catalyzed by a specific class of enzymes that merge two distinct metabolic pathways.

The Synthase: The LuxI-Family of Enzymes

The synthesis of AHLs is predominantly carried out by enzymes belonging to the LuxI family of AHL synthases.[1][4][5] These proteins are the master architects of AHL molecules, responsible for selecting a specific acyl chain and joining it to a conserved homoserine lactone ring.[1][4] The specificity of the synthase is a critical determinant of the signaling molecule produced; while some synthases are highly specific, others can generate a range of AHLs with varying acyl chain lengths. For instance, the RhlI synthase from Pseudomonas aeruginosa primarily produces N-butyryl-HSL (C4-HSL) but also smaller amounts of N-hexanoyl-HSL (C6-HSL).[5] The ability of a synthase to produce C7-HSL depends on its structural ability to bind a seven-carbon acyl chain donor.

The Substrates: Sourcing the Building Blocks

LuxI-type synthases utilize two fundamental substrates sourced from primary metabolism to construct the C7-HSL molecule.[1][4][5]

-

S-adenosylmethionine (SAM): A ubiquitous molecule in cellular metabolism, SAM serves as the donor for the homoserine lactone moiety. The enzymatic reaction utilizes the aminobutyryl portion of SAM to form the core ring structure of the AHL.[4][6][7]

-

Acyl-Acyl Carrier Protein (Acyl-ACP): This is the activated form of a fatty acid, tethered to an Acyl Carrier Protein (ACP). For C7-HSL synthesis, a heptanoyl-ACP (a seven-carbon acyl chain) is required. This directly links AHL production to the fatty acid biosynthesis pathway of the bacterium.[1][4][7] The availability of specific acyl-ACP pools within the cell can influence the profile of AHLs produced by a given synthase.[8] While most LuxI homologs utilize acyl-ACPs, a few have been shown to use acyl-CoAs as the acyl donor.[7]

The Enzymatic Reaction: A Two-Step Process

Kinetic studies of LuxI homologs, such as RhlI, indicate a sequential, ordered reaction mechanism.[5][9] The process can be understood in two main stages:

-

Acyl Group Transfer: SAM is the first substrate to bind to the active site of the synthase enzyme.[5][9] Subsequently, the heptanoyl-ACP binds. The enzyme then catalyzes a nucleophilic attack by the amino group of SAM on the thioester carbonyl of the heptanoyl-ACP. This results in the formation of an amide bond, creating a heptanoyl-SAM intermediate and releasing the ACP.[6]

-

Lactonization: The newly formed intermediate is unstable. The enzyme facilitates an intramolecular cyclization, where the carboxyl group attacks the methyl group of the methionine portion, leading to the formation of the stable five-membered homoserine lactone ring and the release of 5'-methylthioadenosine (MTA).[6]

The final product, N-Heptanoyl-L-homoserine lactone (C7-HSL), is a small, relatively nonpolar molecule that can, in many cases, diffuse across the bacterial cell membrane into the extracellular environment.[3]

Part 3: A Practical Workflow for Heterologous C7-HSL Production

To study the function of C7-HSL, develop QS inhibitors, or use it in synthetic biology, researchers often require pure quantities of the molecule. Heterologous expression of the synthase gene in a non-native host like Escherichia coli is a common and effective strategy. [8][10]

Rationale and System Design

The choice of E. coli as a host is strategic: most common laboratory strains do not produce their own AHLs, providing a "clean" background for synthesis. The core principle is to introduce the specific luxI-family gene responsible for C7-HSL synthesis into an expression plasmid, transform it into E. coli, and provide the necessary conditions for the enzyme to be produced and to access the host's native SAM and fatty acid pools.

Step-by-Step Experimental Protocol

This protocol outlines a general methodology for expressing a C7-HSL synthase and extracting the product.

1. Gene Sourcing and Cloning:

- Objective: To place the C7-HSL synthase gene under the control of an inducible promoter in an expression vector.

- Procedure:

- Identify a candidate gene (e.g., nwiI from Nitrobacter winogradskyi)[8].

- Design PCR primers to amplify the full open reading frame, adding appropriate restriction sites for cloning.

- Perform PCR using genomic DNA from the source organism as a template.

- Digest the purified PCR product and the expression vector (e.g., pGEX-4T-1) with the corresponding restriction enzymes.

- Ligate the gene into the vector and transform into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification and sequence verification.

2. Protein Expression and C7-HSL Synthesis:

- Objective: To produce the synthase enzyme in a suitable E. coli host and facilitate C7-HSL synthesis.

- Procedure:

- Transform the sequence-verified plasmid into an expression host strain (e.g., E. coli BL21(DE3)).

- Inoculate a starter culture in Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight.

- Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

- Induce protein expression by adding a chemical inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1.0 mM.

- Continue incubation at a reduced temperature (e.g., 18-30°C) for several hours (4-24 hours) to enhance soluble protein expression and allow for AHL accumulation.

3. Extraction from Culture Supernatant:

- Objective: To isolate the C7-HSL from the complex culture medium.

- Procedure:

- Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C). [11] 2. Carefully decant the supernatant and pass it through a 0.22 µm filter to remove any remaining cells. [11] 3. Transfer the cell-free supernatant to a separatory funnel.

- Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent, such as acidified ethyl acetate (0.1% formic or acetic acid). [11]The acidification helps keep the lactone ring intact.

- Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction two more times to maximize yield. [11] 6. Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

- Evaporate the solvent using a rotary evaporator to obtain a crude extract. [11]The final residue can be dissolved in a small volume of methanol or acetonitrile for analysis. [11]

Part 4: Analysis and Verification of C7-HSL

Following extraction, rigorous analytical methods are required to confirm the presence and purity of the synthesized C7-HSL. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose. [12][13]

Analytical Techniques

-

Thin-Layer Chromatography (TLC): A rapid, low-cost method for initial screening. The extract is spotted on a TLC plate (typically C18 reversed-phase) and developed in a suitable solvent system. The plate can then be overlaid with an AHL biosensor strain, which will produce a colored spot where the AHL is located. [14]* High-Performance Liquid Chromatography (HPLC): Provides excellent separation of different AHLs based on the hydrophobicity of their acyl chains. A reversed-phase C18 column is typically used with a gradient of acetonitrile or methanol in water (often with 0.1% formic acid). [11]* Mass Spectrometry (MS): Provides definitive identification based on mass-to-charge ratio (m/z). When coupled to HPLC (LC-MS), it allows for the precise mass of compounds to be determined as they elute from the column. For C7-HSL, the expected protonated molecule [M+H]⁺ would have an m/z of 214. [8]Tandem MS (MS/MS) can be used to fragment this parent ion, producing a characteristic pattern that confirms the structure.

Data Presentation: C7-HSL Key Properties

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₉NO₃ | N/A |

| Molecular Weight | 213.27 g/mol | N/A |

| Expected [M+H]⁺ Ion | m/z 214.14 | [8] |

Sample Protocol: HPLC Method for AHL Analysis

This protocol is a representative example and should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Instrument | HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.0 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30-40°C |

| Injection Volume | 5-10 µL |

| Gradient | Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 90-100%) over 20-30 minutes, hold, and re-equilibrate. |

| MS Detection | Positive Electrospray Ionization (+ESI) mode, monitoring for the m/z 214 parent ion and specific fragment ions. |

Quantification: To quantify the concentration of C7-HSL, a standard curve must be generated using a certified pure standard. [12]Serial dilutions of the standard are injected, and the peak area is plotted against concentration to create a calibration curve. [12]The peak area of the unknown sample can then be used to determine its concentration from this curve. [12]

Conclusion

The biological synthesis of N-Heptanoyl-L-homoserine lactone is a highly regulated and efficient process, central to quorum sensing in various bacterial species. It relies on the LuxI family of synthases, which skillfully combine building blocks from amino acid and fatty acid metabolism. Understanding this pathway, from the enzymatic mechanism and genetic control loops to the practical workflows for heterologous production and analysis, provides researchers with critical tools. These tools not only advance our fundamental knowledge of bacterial communication but also pave the way for innovative strategies to combat bacterial virulence and biofilm formation, offering a promising frontier in the post-antibiotic era.

References

- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation.

- Welch, M., Todd, D. E., Whitehead, N. A., McGowan, S. J., Bycroft, B. W., & Salmond, G. P. C. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal, 19(4), 631–641.

- Afsar, M., Reddy, D., & Zothanpuia. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7247.

- Chen, Y., Wang, H., & Zhang, L. (2018). N-Acyl Homoserine Lactone Production by Klebsiella pneumoniae Isolated from Human Tongue Surface. International Journal of Molecular Sciences, 19(11), 3652.

- Gou, M., et al. (2011). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 77(14), 4943-4950.

- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, Jr, J. E., & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365.

- Gould, T. A., Herman, J., Krank, J., Murphy, R. C., & Churchill, M. E. A. (2006). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of bacteriology, 188(2), 773-783.

- Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. (2023). YouTube.

- Díaz, M. R., Vivas, J. I., & O'Toole, G. A. (2011). Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa. BMC microbiology, 11, 19.

- Shen, Q., Gao, J., Liu, J., Li, J., & Zhuang, G. (2016). A New Acyl-homoserine Lactone Molecule Generated by Nitrobacter winogradskyi. Scientific reports, 6, 22359.

- Kang, M. K., et al. (2018). Production of Bacterial Quorum Sensing Antagonists, Caffeoyl- and Feruloyl-HSL, by an Artificial Biosynthetic Pathway. Journal of Agricultural and Food Chemistry, 66(2), 489-496.

- Liu, J., Fu, K., Wu, C., Zhang, X., & Zhou, L. (2018). “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing. Frontiers in Cellular and Infection Microbiology, 8, 147.

- Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation.

- Mukherjee, S., Moustafa, D., Smith, C. D., Goldberg, J. B., & Bassler, B. L. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer.

- Hjelmgaard, T., et al. (2011). The autoinducer synthases LuxI and AinS are responsible for temperature-dependent AHL production in the fish pathogen Aliivibrio salmonicida. BMC Microbiology, 11, 147.

- Chun, C. K., Ozer, E. A., Welsh, M. J., Zabner, J., & Greenberg, E. P. (2004). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. Methods in Enzymology, 305, 291-300.

- Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Microbial Biotechnology, 5(4), 478-486.

- Zhang, Y., et al. (2021). Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues. Scientific Reports, 11(1), 13426.

- Case, R. J., et al. (2020). RefAHL: a curated quorum sensing reference linking diverse LuxI-type signal synthases with their acyl-homoserine lactone products. Microbiology Resource Announcements, 9(21), e00329-20.

- Cvitkovitch, D. G., et al. (2001). Quorum-sensing synthase mutations re-calibrate autoinducer concentrations in clinical isolates of Pseudomonas aeruginosa to enhance pathogenesis.

- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of N-Acyl-Homoserine Lactones. BenchChem.com.

- Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Microbial Biotechnology, 5(4), 478-486.

- Dobretsov, S., et al. (2019). Use of Quorum Sensing Inhibition Strategies to Control Microfouling. Marine Drugs, 17(4), 209.

- Bredenbruch, F., et al. (2006). RhlR Expression in Pseudomonas aeruginosa Is Modulated by the Pseudomonas Quinolone Signal via PhoB-Dependent and -Independent Pathways. Journal of Bacteriology, 188(12), 4466-4475.

- ResearchGate. (n.d.). Schematic diagram showing the synthesis of AHL.

- Pérez-González, A., et al. (2024). The quorum sensing regulator RhlR positively controls the expression of the type III secretion system in Pseudomonas aeruginosa PAO1. PLoS ONE, 19(8), e0307174.

- Kalia, M., & Purohit, H. J. (2011). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Sensors, 11(9), 8348-8365.

- Chung, J., et al. (2017). Molecular basis for the substrate specificity of quorum signal synthases. Proceedings of the National Academy of Sciences, 114(34), E7077-E7086.

- Ortori, C. A., et al. (2011). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS ONE, 6(12), e28834.

- Guan, L. L., et al. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers in Microbiology, 9, 895.

- Gould, T. A., & Churchill, M. E. A. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. Methods in molecular biology (Clifton, N.J.), 897, 19–33.

- Mukherjee, S., Moustafa, D., Smith, C. D., Goldberg, J. B., & Bassler, B. L. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer.

- Vannini, A., et al. (2002). The crystal structure of the quorum sensing protein TraR bound to its autoinducer and target DNA. The EMBO Journal, 21(17), 4393-4401.

Sources

- 1. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Acyl homoserine-lactone quorum-sensing signal generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of Bacterial Quorum Sensing Antagonists, Caffeoyl- and Feruloyl-HSL, by an Artificial Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 14. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

The Quorum Sensing Signal N-Heptanoyl-L-homoserine lactone: A Technical Guide to its Natural Producers and Analysis

Introduction

In the intricate world of microbial communication, N-acyl homoserine lactones (AHLs) stand out as a pivotal class of signaling molecules, orchestrating collective behaviors in a population density-dependent manner known as quorum sensing (QS).[1][2][3] This guide focuses on a specific, yet significant, member of this family: N-Heptanoyl-L-homoserine lactone (C7-HSL).[4][5] C7-HSL, a small diffusible molecule, plays a crucial role in regulating gene expression related to a variety of physiological processes in Gram-negative bacteria.[4] This document provides a comprehensive overview of the known natural producers of C7-HSL, the underlying biosynthetic pathways, its biological significance, and detailed methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this key quorum sensing signal.

I. Natural Producers of N-Heptanoyl-L-homoserine lactone (C7-HSL)

The production of C7-HSL is not widespread but has been identified in several ecologically and clinically relevant bacterial species. The ability to synthesize this specific AHL is a key characteristic of their complex regulatory networks.

Confirmed Producers and their Ecological Niche

A variety of Gram-negative bacteria have been confirmed to produce C7-HSL. These microorganisms occupy diverse ecological niches, from marine environments to associations with eukaryotic hosts.

| Bacterial Species | Ecological Niche / Significance | Reference(s) |

| Vibrio fischeri | Marine bacterium, symbiont of the Hawaiian bobtail squid (Euprymna scolopes) | [6] |